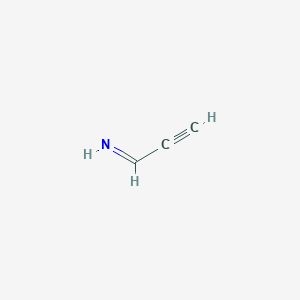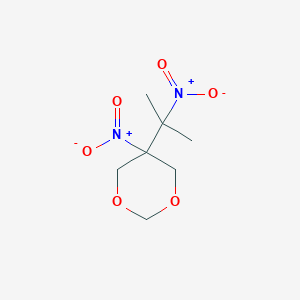
2-(4-Hydroxy-3-iodobenzoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxy-3-iodobenzoyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxy group, an iodine atom, and a benzoyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-iodobenzoyl)benzoic acid typically involves the iodination of 4-hydroxybenzoic acid followed by a Friedel-Crafts acylation reaction. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The resulting 4-hydroxy-3-iodobenzoic acid is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxy-3-iodobenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: 2-(4-Oxo-3-iodobenzoyl)benzoic acid.
Reduction: 2-(4-Hydroxybenzoyl)benzoic acid.
Substitution: 2-(4-Azido-3-iodobenzoyl)benzoic acid.
Aplicaciones Científicas De Investigación
2-(4-Hydroxy-3-iodobenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be detected using various imaging techniques.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxy-3-iodobenzoyl)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The benzoyl group can also enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: Lacks the iodine atom and benzoyl group, making it less reactive in certain chemical reactions.
3-Iodobenzoic acid: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
2-Hydroxy-3-iodobenzoic acid: Similar structure but lacks the benzoyl group, affecting its lipophilicity and reactivity.
Uniqueness
2-(4-Hydroxy-3-iodobenzoyl)benzoic acid is unique due to the combination of functional groups it possesses. The presence of both a hydroxy group and an iodine atom allows for diverse chemical reactivity, while the benzoyl group enhances its lipophilicity and potential biological activity.
Propiedades
| 90278-70-9 | |
Fórmula molecular |
C14H9IO4 |
Peso molecular |
368.12 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3-iodobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9IO4/c15-11-7-8(5-6-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,(H,18,19) |
Clave InChI |
JYHZEGMATJBFHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)O)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)





